molecular formula C6H7KN2O3 B8215127 Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate

Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B8215127
M. Wt: 194.23 g/mol
InChI Key: PJAOLKIIIOXPNW-UHFFFAOYSA-M
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Description

Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazinecarboxylate with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

    Industrial Chemistry: The compound is utilized as a catalyst or intermediate in various chemical processes, including the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism by which Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-(methyl)-1,2,4-oxadiazole-5-carboxylate
  • Potassium 3-(ethyl)-1,2,4-oxadiazole-5-carboxylate
  • Potassium 3-(butyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Potassium 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing specific applications where the isopropyl group provides distinct advantages in terms of stability, reactivity, or biological activity.

Properties

IUPAC Name

potassium;3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.K/c1-3(2)4-7-5(6(9)10)11-8-4;/h3H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAOLKIIIOXPNW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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